1,2-O-Dihexadecyl-sn-glycerol

説明

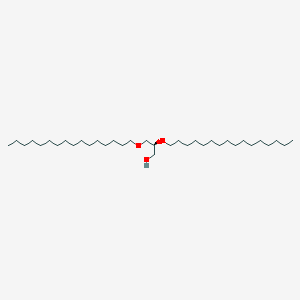

Structure

2D Structure

特性

IUPAC Name |

(2S)-2,3-dihexadecoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H72O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-34-35(33-36)38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-34H2,1-2H3/t35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQDJMFFVPVZWNK-DHUJRADRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(CO)OCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](CO)OCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H72O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S 2,3 Bis Hexadecyloxy Propan 1 Ol

Enantioselective Synthetic Routes and Precursors

The foundation of synthesizing the specific (S)-enantiomer lies in the use of a "chiral pool" precursor—a readily available, inexpensive, and enantiomerically pure molecule from nature. iupac.org Common precursors for chiral glycerol (B35011) derivatives include carbohydrates like D-mannitol and simpler C3 chiral building blocks such as (S)-glycidol or (R)-isopropylidene-sn-glycerol.

One of the most established routes begins with D-mannitol. This C6 sugar alcohol is converted through a series of steps into 1,2-isopropylidene-sn-glycerol. nih.gov This key intermediate possesses the correct (S)-stereochemistry at the central carbon, with the primary and secondary hydroxyl groups at the sn-1 and sn-2 positions protected by an isopropylidene ketal, leaving the sn-3 hydroxyl group free for subsequent reactions. nih.gov

Alternatively, syntheses can commence from (S)-glycidol. The epoxide ring of this chiral building block is opened by a nucleophile, which will become the sn-1 substituent, and the resulting diol is then further functionalized. Another common C3 precursor is (S)-isopropylideneglycerol, also known as (R)-solketal, which can be derived from L-ascorbic acid or D-isoascorbic acid. google.com

The general synthetic strategy involves:

Starting with a chiral precursor that sets the stereochemistry.

Protecting the hydroxyl groups that are not being modified.

Introducing the two hexadecyl ether linkages, typically via an alkylation reaction.

Deprotecting the remaining hydroxyl group to yield the final product.

Below is a table summarizing common enantioselective synthetic routes and precursors.

Table 1: Enantioselective Synthetic Routes and Precursors| Precursor | Key Intermediate | Typical Reagents | Reference |

|---|---|---|---|

| D-Mannitol | 1,2-Isopropylidene-sn-glycerol | Acetone, ZnCl₂, NaIO₄, NaBH₄ | nih.gov |

| (S)-Glycidol | (S)-3-(Benzyloxy)propane-1,2-diol | Benzyl alcohol, base | researchgate.net |

| L-Serine | (R)-Solketal | Diazotization, Esterification, Acetalization | nih.gov |

| D-Isoascorbic Acid | (S)-Glycerol derivatives | Ozonolysis, Reduction | google.com |

Alkylation Strategies in Glycerol Ether Synthesis

The introduction of the two hexadecyl alkyl chains onto the glycerol backbone is achieved through etherification. The Williamson ether synthesis is the most widely employed and effective method for this transformation. wikipedia.orglibretexts.org This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion. masterorganicchemistry.com

The mechanism proceeds as follows:

A strong base, such as sodium hydride (NaH), is used to deprotonate the free hydroxyl groups of the protected glycerol intermediate (e.g., 1-O-benzyl-sn-glycerol), forming a highly nucleophilic alkoxide. youtube.com

The alkoxide then attacks the primary carbon of an alkyl halide, in this case, 1-bromohexadecane or 1-iodohexadecane.

The halide is displaced in a concerted SN2 mechanism, forming the ether bond. wikipedia.org

To synthesize (S)-2,3-Bis(hexadecyloxy)propan-1-ol, a protected sn-glycerol derivative is used where the sn-1 hydroxyl is protected (e.g., with a benzyl or trityl group), leaving the sn-2 and sn-3 hydroxyls available for alkylation. However, a more common and controlled approach involves the stepwise alkylation starting from an intermediate like 1,2-isopropylidene-sn-glycerol. In this case, the sn-3 hydroxyl is first alkylated, followed by deprotection of the isopropylidene group and subsequent alkylation of the sn-1 and sn-2 positions. To obtain the target molecule, a precursor with a free sn-1 hydroxyl and protected sn-2 and sn-3 hydroxyls is required, which is then deprotected. A more direct route involves starting with a precursor like 1-O-benzyl-sn-glycerol, alkylating the two free hydroxyl groups, and then removing the benzyl protecting group via hydrogenolysis.

The choice of the alkylating agent is crucial. Primary alkyl halides are preferred because secondary and tertiary halides are more prone to undergo an E2 elimination reaction in the presence of a strong base like an alkoxide, which would lead to the formation of an alkene instead of the desired ether. libretexts.orgmasterorganicchemistry.com

Optimization of Stereoselective Synthetic Pathways

Optimizing the synthesis of (S)-2,3-Bis(hexadecyloxy)propan-1-ol focuses on maximizing the chemical yield and maintaining high enantiomeric purity. Key parameters that are adjusted include reaction conditions and the choice of reagents.

Reaction Conditions:

Temperature: Etherification reactions can be sensitive to temperature. Higher temperatures can increase the reaction rate but may also promote side reactions, such as elimination or decomposition of reagents. Optimal temperatures are often determined empirically for each specific step. mdpi.com For glycerol etherification, temperatures may range from ambient to elevated (e.g., 70-80°C), depending on the solvent and reagents. researchgate.net

Solvent: The choice of solvent is critical for SN2 reactions. Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often used as they can solvate the cation of the alkoxide, leaving the nucleophilic anion more reactive. masterorganicchemistry.com

Stoichiometry: The molar ratio of the reactants, such as the alcohol, base, and alkyl halide, is carefully controlled. An excess of the alkylating agent may be used to drive the reaction to completion, but this can complicate purification. mdpi.com

Catalysts and Reagents:

Base Selection: While sodium hydride is very effective, other bases like potassium hydride (KH) or potassium tert-butoxide can also be used. The choice of base can influence the reaction rate and selectivity.

Protecting Groups: The selection of protecting groups for the hydroxyl functions is a critical aspect of the synthetic strategy. The protecting group must be stable under the alkylation conditions and be removable without affecting the newly formed ether linkages or the stereocenter. Benzyl ethers are common as they can be cleaved under mild hydrogenolysis conditions.

Purification methods, such as column chromatography, are essential to remove byproducts and unreacted starting materials, ensuring the high purity of the final compound.

Process Development for Scalable Production

Transitioning the synthesis of (S)-2,3-Bis(hexadecyloxy)propan-1-ol from a laboratory scale to a larger, scalable production process presents several challenges inherent to multi-step, stereoselective syntheses.

Key Challenges in Scalability:

Reagent Safety and Handling: The use of hazardous reagents like sodium hydride, which is highly flammable and reacts violently with water, requires specialized equipment and handling procedures on a large scale.

Reaction Control: Maintaining optimal reaction temperatures and mixing in large reactors can be challenging. Exothermic reactions, such as the quenching of excess sodium hydride, require efficient heat management to prevent runaway reactions.

Solvent Volume and Recovery: Large-scale syntheses often require significant volumes of solvents, leading to high costs and environmental concerns. Efficient solvent recovery and recycling systems are necessary for a sustainable and economical process.

Purification: Chromatographic purification, which is common in the lab, can be expensive and difficult to implement on an industrial scale. Alternative purification methods like crystallization or distillation are preferred but may not always be feasible for complex lipids.

Quality Control: Ensuring high chemical and enantiomeric purity (>99%) in every batch is critical, especially for pharmaceutical applications. This requires robust analytical methods and strict process controls throughout the manufacturing process.

Addressing these challenges requires significant investment in process research and development to identify safer, more efficient, and cost-effective synthetic routes and procedures suitable for large-scale manufacturing.

Structural and Supramolecular Investigations of S 2,3 Bis Hexadecyloxy Propan 1 Ol

Self-Assembly into Artificial Lipid Bilayers

(S)-2,3-Bis(hexadecyloxy)propan-1-ol, due to its amphiphilic nature, readily self-assembles in aqueous environments to form artificial lipid bilayers, which are the fundamental structures of biological membranes. The molecule possesses a polar head group, the primary alcohol of the glycerol (B35011) backbone, and two nonpolar hexadecyl ether tails. This molecular architecture drives the hydrophobic tails to sequester themselves away from water, while the hydrophilic head groups orient towards the aqueous phase, resulting in the spontaneous formation of a bilayer structure.

The stability and physical properties of these bilayers are influenced by several factors, including temperature, pH, and the presence of other molecules. The ether linkages in (S)-2,3-Bis(hexadecyloxy)propan-1-ol, as opposed to the more common ester linkages found in natural phospholipids (B1166683), confer a higher chemical stability to the resulting bilayers, making them resistant to hydrolysis over a wider pH range.

The packing of the lipid molecules within the bilayer is a critical determinant of its properties. In the gel phase, which occurs at temperatures below the main phase transition temperature (Tm), the hydrocarbon chains are in a highly ordered, all-trans conformation, leading to a tightly packed and rigid bilayer. As the temperature increases above the Tm, the bilayer transitions to a liquid-crystalline phase, where the hydrocarbon chains become more disordered with gauche conformations, resulting in a more fluid and dynamic membrane.

Table 1: Illustrative Phase Transition Temperatures of Saturated Di-O-Alkyl Phosphatidylcholines

| Compound Name | Abbreviation | Alkyl Chain Length | Phase Transition Temperature (Tm) (°C) |

|---|---|---|---|

| 1,2-di-O-dodecyl-sn-glycero-3-phosphocholine | di-C12:0 PC | 12 | -1.5 |

| 1,2-di-O-tetradecyl-sn-glycero-3-phosphocholine | di-C14:0 PC | 14 | 23.5 |

| 1,2-di-O-hexadecyl-sn-glycero-3-phosphocholine | di-C16:0 PC | 16 | 49.0 |

This table presents data for analogous compounds to illustrate the effect of chain length on the phase transition temperature. The data is not for (S)-2,3-Bis(hexadecyloxy)propan-1-ol itself.

Micellar Formation and Aggregation Properties

In addition to forming bilayers, (S)-2,3-Bis(hexadecyloxy)propan-1-ol can also form micelles under certain conditions. Micelles are spherical aggregates where the hydrophobic tails are sequestered in the core, and the hydrophilic head groups form the outer shell, interacting with the surrounding water. The formation of micelles is typically concentration-dependent and occurs above a specific concentration known as the critical micelle concentration (CMC).

The geometry of the lipid molecule, often described by the critical packing parameter (CPP), plays a crucial role in determining whether it will form bilayers or micelles. The CPP is calculated as v / (a * l), where v is the volume of the hydrophobic tail, a is the optimal head group area, and l is the length of the hydrophobic tail. For molecules with a CPP between 0.5 and 1, bilayer formation is favored, while a CPP of less than 0.5 typically leads to the formation of spherical micelles.

Given the two long hexadecyl chains, the hydrophobic volume of (S)-2,3-Bis(hexadecyloxy)propan-1-ol is significant, which generally favors the formation of bilayers. However, factors such as temperature, ionic strength, and the presence of co-surfactants can influence the effective head group area and tail volume, potentially shifting the equilibrium towards micelle formation.

Specific experimental determination of the CMC for (S)-2,3-Bis(hexadecyloxy)propan-1-ol is not widely reported. However, for long-chain dialkylglycerols, the CMC is expected to be very low due to their high hydrophobicity.

Interaction with Membrane Mimetics

The interaction of (S)-2,3-Bis(hexadecyloxy)propan-1-ol with membrane mimetics, such as existing lipid bilayers or monolayers, provides valuable information about its potential to integrate into and modify biological membranes. These studies often employ techniques like Langmuir film balance, which measures the properties of monomolecular films at an air-water interface.

When introduced into a pre-existing lipid monolayer, (S)-2,3-Bis(hexadecyloxy)propan-1-ol can intercalate between the host lipid molecules, altering the packing density, surface pressure, and phase behavior of the monolayer. The extent of this interaction depends on the chemical nature of both the diether lipid and the lipids in the model membrane, as well as the experimental conditions.

The presence of the two ether-linked hexadecyl chains in (S)-2,3-Bis(hexadecyloxy)propan-1-ol can lead to strong van der Waals interactions with the acyl chains of neighboring lipids, potentially inducing a more ordered state in the membrane. Conversely, the relatively small glycerol headgroup may create packing defects at the interface, influencing the hydration and permeability of the membrane.

Influence of Stereochemistry on Supramolecular Architecture

The stereochemistry at the C2 position of the glycerol backbone is a critical, though often subtle, determinant of the supramolecular architecture of lipids. The (S)-configuration of the chiral center in (S)-2,3-Bis(hexadecyloxy)propan-1-ol dictates a specific spatial arrangement of the two hexadecyloxy chains and the primary hydroxyl group. This defined stereochemistry can lead to the formation of chiral supramolecular structures.

In the context of self-assembly, the chirality of the constituent molecules can be transmitted to the macroscopic level, resulting in the formation of helical ribbons, twisted tubules, or other chiral aggregates. The specific hydrogen bonding patterns and van der Waals interactions, which are influenced by the stereoconfiguration, play a crucial role in directing the formation of these structures.

Applications in Chemical Biology and Biomedical Research

Role in Lipid-Nucleic Acid Conjugates and Interactions

The ability of (S)-2,3-Bis(hexadecyloxy)propan-1-ol to anchor biomolecules to lipid interfaces has been effectively utilized in the study of nucleic acid behavior at membrane surfaces. By conjugating this lipid moiety to oligonucleotides, researchers can create "lipo-oligonucleotides" that spontaneously insert into lipid bilayers, mimicking natural processes and enabling detailed investigation of membrane-associated nucleic acid interactions.

A key application of this compound is in the stable immobilization of probe oligonucleotides onto artificial lipid bilayers. In one study, a racemic mixture of 2,3-bis(hexadecyloxy)propan-1-ol (B86518) was attached to the 5'-terminus of various DNA oligonucleotides. These lipid-tagged probes were then incorporated into a stable artificial lipid bilayer composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (B1235465) (POPE) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC). The dual hexadecyl chains of the lipid anchor ensure stable insertion and retention of the oligonucleotide probes within the synthetic membrane, providing a robust platform for studying hybridization events at a liquid-liquid interface.

The stable anchoring of lipo-oligonucleotides, facilitated by the bis(hexadecyloxy)propyl group, allows for the detailed kinetic analysis of DNA duplex formation at the lipid bilayer-water interface. Following the immobilization of probe sequences, the introduction of complementary target DNA strands leads to the formation of stable duplexes on the bilayer surface. The kinetics of this hybridization process can be monitored in real-time using techniques such as single-molecule fluorescence spectroscopy. Studies have investigated how factors like the length of the oligonucleotide and the presence of spacer elements between the lipid anchor and the recognition sequence influence the rate of duplex formation and the stability of the resulting complexes.

Table 1: Experimental Parameters for Studying DNA Duplex Formation at a Lipid Interface

| Parameter | Description |

| Lipid Anchor | Racemic 2,3-Bis(hexadecyloxy)propan-1-ol |

| Lipid Bilayer Composition | 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) |

| Probe Molecule | 5'-lipid-tagged DNA oligonucleotides |

| Target Molecule | Complementary unlabeled DNA sequences |

| Detection Method | Sybr Green I staining and single-molecule fluorescence spectroscopy |

Development of Advanced Drug Delivery Systems

The amphiphilic nature of (S)-2,3-Bis(hexadecyloxy)propan-1-ol and its racemic mixtures makes it a suitable component for the construction of nanocarriers for therapeutic agents. Its double C16 alkyl chains can form the hydrophobic core of nanoparticles, while the polar glycerol (B35011) headgroup interfaces with the aqueous environment.

Compounds like 1,2-O-Dihexadecyl-rac-glycerol, the racemic mixture containing the (S)-enantiomer, are known to self-assemble into micelles in aqueous solutions. chemimpex.com These micellar structures possess a hydrophobic core capable of encapsulating poorly water-soluble drugs, thereby enhancing their solubility and bioavailability. The dual hexadecyl ether chains of (S)-2,3-Bis(hexadecyloxy)propan-1-ol provide a stable, lipophilic environment ideal for sequestering hydrophobic therapeutic molecules away from the aqueous phase, a critical function for effective drug formulation and delivery.

The same lipid is a valuable component in the formation of liposomes, which can be engineered as stimuli-responsive nanomaterials. chemimpex.com Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. By incorporating (S)-2,3-Bis(hexadecyloxy)propan-1-ol into the lipid bilayer, stable vesicles can be formed. These can be further functionalized with components that respond to specific triggers, such as changes in pH, temperature, or the presence of certain enzymes, to induce the controlled release of an encapsulated drug at a target site. This "smart" delivery approach aims to improve therapeutic efficacy while minimizing systemic side effects.

Immunomodulatory Research and Toll-like Receptor (TLR) Agonist Studies

In the field of immunology, lipid moieties are crucial for the activity of many Toll-like receptor (TLR) agonists, which are potent activators of the innate immune system. The lipid component often mimics the acyl chains found in microbial lipoproteins and lipopolysaccharides, serving to anchor the agonist to cell membranes and facilitate its interaction with TLRs.

The structure of (S)-2,3-Bis(hexadecyloxy)propan-1-ol, with its two C16 alkyl chains, is analogous to the diacyl and triacyl lipid tails found in potent synthetic TLR agonists like Pam2CSK4 and Pam3CSK4. Research has shown that conjugating TLR agonists to phospholipids (B1166683) or other lipid structures can significantly enhance their immunostimulatory activity. This is often attributed to improved delivery to the plasma membranes of immune cells, such as dendritic cells and macrophages, and more efficient presentation to the receptor. The covalent attachment of a lipid tail can increase the potency of a TLR7 agonist by over 100-fold and induce prolonged pro-inflammatory cytokine responses. Given that diacyl C16 tails are effective at delivering TLR ligands, the (S)-2,3-Bis(hexadecyloxy)propan-1-ol moiety represents a structurally relevant component for the design of novel, highly potent TLR agonists for use as vaccine adjuvants or in cancer immunotherapy.

Probing Structure-Activity Relationships of Lipid Motifs

The dialkoxypropanol structure is instrumental in dissecting the structure-activity relationships (SAR) of lipid motifs, particularly in immunology. A key area of investigation is its use in creating analogues of known lipid-based agonists to understand which structural components are essential for biological activity. For instance, researchers have utilized this scaffold to explore the activity of Pam₂Cys, a synthetic lipopeptide that acts as a Toll-like receptor 2 (TLR2) agonist. researchgate.net By systematically replacing the ester functionalities in Pam₂Cys with the more stable ether linkages derived from structures like (S)-2,3-Bis(hexadecyloxy)propan-1-ol, scientists can probe the importance of the carbonyl groups in receptor binding and activation. researchgate.net This approach allows for a detailed analysis of how specific chemical bonds within the lipid anchor influence the molecule's interaction with its protein target, providing crucial insights for the rational design of new immunomodulators. researchgate.net

Evaluation of Ether Analogues in TLR2 Agonism

Building on SAR studies, the specific evaluation of ether analogues has yielded significant findings regarding TLR2 agonism. The native Pam₂Cys contains two ester-linked palmitoyl (B13399708) chains. Research involving the synthesis of analogues where one or both ester groups are replaced by ether functionalities helps to elucidate the role of these specific linkages. researchgate.net Studies have demonstrated that the carbonyl group of the ester at the C-2 position of the glycerol motif is essential for TLR2 activity, while the ester carbonyl at the C-3 position is dispensable. researchgate.net Analogues lacking the C-2 carbonyl but retaining the C-3 ester, or those with ether linkages at both positions, show a significant loss of agonistic activity. This indicates that a hydrogen bonding interaction involving the C-2 ester is critical for the productive engagement and activation of the TLR2 receptor. researchgate.net

Precursor for Bioactive Molecules and Prodrug Development

The (S)-2,3-Bis(hexadecyloxy)propan-1-ol scaffold serves as a versatile precursor for synthesizing a variety of bioactive molecules and for developing prodrugs designed to improve the therapeutic properties of active pharmaceutical ingredients.

Synthesis of Phosphonate (B1237965) Ester Derivatives

The terminal hydroxyl group of the dialkoxypropanol structure is a key functional handle for chemical modification. It can be used in the synthesis of phosphonate ester derivatives. For example, the related compound 3-(hexadecyloxy)propan-1-ol (B1604848) has been utilized as a starting material in the multi-step synthesis of complex phosphonate esters. google.com The synthesis process may involve reacting the alcohol with a phosphonic acid derivative under specific conditions to form the desired phosphonate ester. google.comresearchgate.net Such reactions are fundamental in medicinal chemistry for creating molecules that can mimic natural phosphates or act as enzyme inhibitors. nih.gov The Michaelis-Arbuzov reaction is a common method for forming the crucial carbon-phosphorus bond in these syntheses. researchgate.net

Alkoxy and Aryloxy Phosphate (B84403) Derivatives in Antiviral Research

In the field of antiviral research, lipid-based prodrugs of nucleoside phosphonates are explored to enhance cellular uptake and activity. Acyclic nucleoside phosphonates are potent antiviral agents, but their charged nature often limits their ability to cross cell membranes. nih.gov By attaching a lipid moiety, such as one derived from (S)-2,3-Bis(hexadecyloxy)propan-1-ol, to the phosphonate group, a lipophilic prodrug is created. This strategy has been applied to create alkoxyalkyl esters of compounds like 9-(S)-[3-hydroxy-2-(phosphonomethoxy)-propyl]adenine (HPMPA). nih.gov Research has shown that replacing the hydroxyl group on the acyclic chain with a methoxy (B1213986) group can significantly reduce cytotoxicity while preserving antiviral activity against viruses such as Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV-1). nih.gov

Table 1: Antiviral Activity of Selected Acyclic Nucleoside Phosphonate Prodrugs

| Compound | Target Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| ODE-(S)-HPMPA | HCV (genotype 1b) | 0.8 | 8.5 | 11 |

| ODE-(S)-MPMPA | HCV (genotype 1b) | 1.2 | >100 | >83 |

| ODE-(R)-MPMPG | HIV-1 | <0.00001 | 44 | >4,400,000 |

Data sourced from a study on inhibitors of HCV and HIV-1 replication. nih.gov EC₅₀ represents the half-maximal effective concentration, and CC₅₀ represents the half-maximal cytotoxic concentration.

Integration into Itaconate Prodrugs for Enhanced Permeability

Itaconate is an endogenous metabolite with immunomodulatory properties, but its high polarity and poor cellular permeability limit its therapeutic potential. nih.govnih.gov To overcome this, a prodrug strategy can be employed. Researchers have synthesized itaconate prodrugs by pairing itaconic acid or its methyl esters with various pro-moieties, including a 3-(hexadecyloxy)propyl (HDP) group. nih.govnih.gov This lipid tail, structurally related to (S)-2,3-Bis(hexadecyloxy)propan-1-ol, significantly increases the lipophilicity of the itaconate molecule. The resulting prodrugs exhibit enhanced permeability, stability, and oral bioavailability, allowing for the effective delivery of the active itaconate into cells where it can exert its anti-inflammatory effects. nih.govnih.gov

Table 2: Itaconate Prodrug Moieties and Their Properties

| Prodrug Moiety | Parent Molecule | Key Property Enhanced |

| Pivaloyloxymethyl (POM) | Itaconic Acid | Permeability |

| Isopropyloxycarbonyloxymethyl (POC) | 1-Methyl Itaconate | Stability, Permeability, Pharmacokinetics |

| 3-(Hexadecyloxy)propyl (HDP) | Itaconic Acid | Permeability |

This table summarizes different pro-moieties used to enhance the properties of itaconate. nih.govnih.gov

Gene Delivery Systems and Cationic Lipid Formulations

The delivery of genetic material such as plasmid DNA (pDNA) and small interfering RNA (siRNA) into cells is a cornerstone of gene therapy. liposomes.ca Cationic lipids are essential components of non-viral delivery vectors, forming complexes called lipoplexes with negatively charged nucleic acids. The structural backbone of (S)-2,3-Bis(hexadecyloxy)propan-1-ol is highly relevant to the design of these cationic lipids. By modifying the terminal hydroxyl group to a cationic headgroup (e.g., an amine), a potent transfection agent can be created. nih.govresearchgate.net

A closely related analogue, 2,3-di(tetradecyloxy)propan-1-amine (a C14 dialkoxy lipid), has been synthesized and incorporated into formulations for gene delivery. nih.gov These formulations, often combined with other components like polysorbate 80, can form lipoplexes around 200 nm in diameter. nih.gov Such lipid nanoparticles (LNPs) are capable of condensing and protecting DNA from enzymatic degradation and facilitating its entry into target cells. nih.govnih.gov The dual lipid chains provided by the dialkoxypropanol backbone are crucial for the self-assembly of these particles and their ability to fuse with cell membranes, ultimately releasing the genetic payload into the cytoplasm. These systems have shown promise for applications such as gene delivery to retinal cells. nih.gov

Development of Transfection Reagents

The transformation of (S)-2,3-Bis(hexadecyloxy)propan-1-ol into a functional transfection reagent hinges on the addition of a positively charged headgroup to its propan-1-ol moiety. This process converts the neutral lipid into a cationic amphiphile, a molecule with a hydrophobic tail and a hydrophilic, positively charged head. This amphiphilic nature is paramount for its function in gene delivery.

The hydrophobic portion, composed of the two hexadecyl chains, readily interacts with and encapsulates the negatively charged phosphate backbone of nucleic acids, such as plasmid DNA or siRNA. This interaction leads to the condensation of the genetic material into compact, stable nanoparticles known as lipoplexes. The positively charged headgroup, in turn, facilitates the interaction of the lipoplex with the negatively charged cell membrane, promoting cellular uptake.

The structure of the hydrophobic domain, for which (S)-2,3-Bis(hexadecyloxy)propan-1-ol provides the foundation, is a critical determinant of the transfection efficiency of the resulting cationic lipid. Research into the structure-activity relationship of cationic lipids has demonstrated that the length and degree of saturation of the alkyl chains significantly impact the fluidity and stability of the lipoplexes. nih.gov While various alkyl chain lengths have been investigated, the C16 chains of (S)-2,3-Bis(hexadecyloxy)propan-1-ol offer a balance of lipophilicity and structural integrity conducive to the formation of effective gene carriers.

Physicochemical Investigations of Lipids for Gene Transfection

The successful delivery of genetic material into cells is intricately linked to the physicochemical properties of the lipoplexes formed by the cationic lipids. Therefore, extensive investigation into these properties is essential for the rational design and optimization of transfection reagents derived from (S)-2,3-Bis(hexadecyloxy)propan-1-ol.

Key physicochemical parameters that are routinely evaluated include the size, zeta potential, and stability of the lipoplexes. The size of the nanoparticles is a critical factor, as it influences their ability to be internalized by cells. Generally, lipoplexes with a hydrodynamic diameter in the nanometer range are desirable for efficient cellular uptake.

The zeta potential is a measure of the surface charge of the lipoplexes. A positive zeta potential is crucial for the initial electrostatic interaction with the negatively charged cell surface, which is the first step in the transfection process. The magnitude of the positive charge can influence both the efficiency of cellular uptake and the potential for cytotoxicity.

The stability of the lipoplexes is another vital characteristic. They must be stable enough to protect the encapsulated nucleic acids from degradation by nucleases in the extracellular environment and during cellular trafficking. However, they must also be capable of releasing their genetic payload once inside the cell.

Studies have shown a correlation between the length of the hydrophobic chains of the cationic lipid and the transfection efficiency. For instance, in a comparative study of cationic lipids with different acyl chain lengths, it was observed that lipids with C14 chains (spermine-C14) exhibited higher transfection efficiency than those with C16 (spermine-C16) or C18 (spermine-C18) chains. nih.gov This suggests that while the hexadecyl chains of (S)-2,3-Bis(hexadecyloxy)propan-1-ol provide a solid foundation, further optimization of the hydrophobic domain can lead to improved gene delivery.

The table below summarizes the typical physicochemical properties investigated for lipoplexes derived from cationic lipids with a dialkoxypropyl backbone, similar to that of (S)-2,3-Bis(hexadecyloxy)propan-1-ol.

| Property | Description | Importance in Gene Transfection |

| Particle Size | The hydrodynamic diameter of the lipoplex. | Influences cellular uptake efficiency. Nanometer-sized particles are generally preferred. |

| Zeta Potential | The measure of the surface charge of the lipoplex. | A positive charge is essential for binding to the negatively charged cell membrane. |

| Stability | The ability of the lipoplex to remain intact and protect its cargo. | Protects nucleic acids from degradation and ensures delivery to the target cell. |

| DNA Condensation | The ability of the cationic lipid to compact the nucleic acid. | Facilitates the formation of small, stable nanoparticles for cellular entry. |

| Fusogenicity | The ability of the lipoplex to fuse with cellular membranes. | Important for endosomal escape and release of the genetic material into the cytoplasm. |

Derivatization and Functionalization Strategies

Covalent Conjugation to Oligonucleotides and Other Biomolecules

The covalent attachment of (S)-2,3-Bis(hexadecyloxy)propan-1-ol to oligonucleotides and other biomolecules is a powerful strategy to enhance their cellular uptake, stability, and interaction with biological membranes. The primary method for achieving this conjugation is through the synthesis of a phosphoramidite derivative of the lipid, which can then be incorporated into oligonucleotides during automated solid-phase synthesis.

The synthesis of the phosphoramidite of (S)-2,3-Bis(hexadecyloxy)propan-1-ol involves the reaction of its primary hydroxyl group with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine. This reaction converts the inert hydroxyl group into a reactive phosphoramidite moiety.

Once synthesized, this lipid-phosphoramidite can be used as a building block in an automated DNA synthesizer. During the synthesis cycle, the phosphoramidite is coupled to the 5'-hydroxyl group of the growing oligonucleotide chain. This process allows for the precise, site-specific incorporation of the lipid moiety at the 5'-terminus of the oligonucleotide. The resulting lipid-oligonucleotide conjugates exhibit an amphiphilic character, with the hydrophobic lipid tails facilitating interaction with and passage through cell membranes, thereby improving the delivery and efficacy of therapeutic oligonucleotides like antisense oligonucleotides and siRNAs. mdpi.comnih.govnih.gov

Beyond oligonucleotides, the functionalized lipid can be conjugated to other biomolecules, such as peptides, that have been modified to contain a suitable reactive group. For example, an amino-modified peptide can be coupled to a lipid that has been activated with an N-hydroxysuccinimide (NHS) ester.

| Reagent | Purpose |

| (S)-2,3-Bis(hexadecyloxy)propan-1-ol | Starting lipid scaffold |

| 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | Phosphitylating agent |

| N,N-Diisopropylethylamine | Non-nucleophilic base |

| 5'-hydroxyl-oligonucleotide | Biomolecule for conjugation |

Synthesis of Functionalized Analogs and Molecular Probes

To study the localization, dynamics, and interactions of lipid-modified biomolecules within cellular environments, functionalized analogs of (S)-2,3-Bis(hexadecyloxy)propan-1-ol are synthesized to serve as molecular probes. mlsu.ac.inslideshare.net These probes are typically tagged with reporter molecules, most commonly fluorophores, which allow for their visualization and tracking using fluorescence microscopy and other sensitive detection techniques.

The synthesis of a fluorescently labeled analog of (S)-2,3-Bis(hexadecyloxy)propan-1-ol can be achieved by coupling a fluorescent dye to the primary hydroxyl group of the lipid. A common strategy involves the use of a fluorescent dye that contains a reactive functional group, such as a carboxylic acid or an isothiocyanate.

For instance, a fluorescent fatty acid, like BODIPY-labeled undecanoic acid, can be esterified with the hydroxyl group of (S)-2,3-Bis(hexadecyloxy)propan-1-ol using standard coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This reaction forms a fluorescently labeled dialkyl-glycerol ether.

Alternatively, the hydroxyl group of the lipid can be first modified to introduce a more reactive handle, such as an amine or an azide. The lipid alcohol can be tosylated and then reacted with sodium azide to yield an azido-lipid. This azido-functionalized lipid can then be coupled to a fluorophore containing a terminal alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This approach offers high efficiency and specificity.

These fluorescent lipid analogs can be incorporated into liposomes or conjugated to biomolecules to study their trafficking, membrane insertion, and colocalization with other cellular components. google.com

| Functionalization Strategy | Reagents | Resulting Probe |

| Esterification | Fluorescent fatty acid (e.g., BODIPY-undecanoic acid), DCC, DMAP | Fluorescently labeled lipid |

| Click Chemistry | Tosyl chloride, Sodium azide, Alkyne-fluorophore, Copper(I) catalyst | Fluorescently labeled lipid via a triazole linkage |

Surface Immobilization Techniques for Biointerfaces

The immobilization of (S)-2,3-Bis(hexadecyloxy)propan-1-ol and its derivatives onto solid supports is a key step in the creation of biointerfaces for a variety of applications, including biosensors, microarrays, and studies of cell-surface interactions. These lipid-modified surfaces can mimic the cell membrane, providing a more biologically relevant environment for studying protein-lipid and cell-surface interactions.

Several techniques can be employed for the surface immobilization of these lipids. One common approach is the formation of supported lipid bilayers (SLBs) on hydrophilic substrates like glass or silica. researchgate.netbitesizebio.com This can be achieved through the spontaneous fusion of vesicles containing the lipid of interest onto the surface. nih.gov Vesicles are prepared by hydrating a thin film of the lipid, which can be a mixture of (S)-2,3-Bis(hexadecyloxy)propan-1-ol and other phospholipids (B1166683), followed by sonication or extrusion. When these vesicles are introduced to a clean, hydrophilic surface, they adsorb, rupture, and fuse to form a continuous lipid bilayer.

Another powerful technique for creating well-ordered lipid layers is the Langmuir-Blodgett method. researchgate.net This involves spreading the lipid on the surface of a water-filled trough and compressing it to form a monolayer at the air-water interface. The substrate is then vertically dipped through this monolayer, transferring a single layer of lipid onto its surface. A second layer can be deposited by withdrawing the substrate.

For more robust attachment, particularly on gold surfaces, the lipid can be functionalized with a thiol-containing linker. nih.govspringernature.com For example, the hydroxyl group of (S)-2,3-Bis(hexadecyloxy)propan-1-ol can be reacted with a molecule containing a terminal thiol group, such as 11-mercaptoundecanoic acid, via an ester linkage. The resulting thiol-functionalized lipid can then self-assemble onto a gold surface, forming a stable self-assembled monolayer (SAM). This approach allows for the creation of well-defined and stable biointerfaces for applications such as surface plasmon resonance (SPR) biosensing. columbia.edu

| Immobilization Technique | Substrate | Description |

| Vesicle Fusion | Glass, Silica | Spontaneous adsorption and rupture of lipid vesicles to form a supported lipid bilayer. |

| Langmuir-Blodgett Deposition | Various | Transfer of a compressed lipid monolayer from an air-water interface to a solid support. |

| Self-Assembled Monolayers (SAMs) | Gold | Chemisorption of thiol-functionalized lipids to form a highly ordered monolayer. |

Advanced Characterization Methodologies in Research

Spectroscopic Analysis for Structural Elucidation (e.g., NMR, IR)

Spectroscopic methods are fundamental in verifying the chemical structure of (S)-2,3-Bis(hexadecyloxy)propan-1-ol. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in particular, provide detailed information about the molecule's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of the molecule. While specific spectra for (S)-2,3-Bis(hexadecyloxy)propan-1-ol are not widely published, the expected chemical shifts can be predicted based on the analysis of its constituent parts, such as the glycerol (B35011) backbone and the hexadecyl chains.

For the glycerol moiety, the protons on the propan-1-ol backbone would exhibit characteristic signals. The methine proton (CH) and the methylene (B1212753) protons (CH₂) of the glycerol backbone typically appear in the region of 3.4 to 4.0 ppm in ¹H NMR spectra of similar glycerol derivatives. In ¹³C NMR, the carbons of the glycerol backbone are expected to resonate at approximately 62.5 ppm for the methylene carbons and 73.1 ppm for the methine carbon, as observed in studies of glycerol. The long hexadecyl chains would produce a series of overlapping signals in the upfield region of the ¹H NMR spectrum, typically between 0.8 and 1.6 ppm, with the terminal methyl group appearing as a distinct triplet around 0.88 ppm. The numerous methylene carbons of the hexadecyl chains would generate a dense set of signals in the ¹³C NMR spectrum, generally between 14 and 32 ppm.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For (S)-2,3-Bis(hexadecyloxy)propan-1-ol, the IR spectrum would be characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the primary alcohol group. The C-H stretching vibrations of the long alkyl chains would be observed as strong absorptions in the 2850-2960 cm⁻¹ region. The presence of the ether linkages (C-O-C) would be confirmed by characteristic stretching bands in the fingerprint region, typically around 1050-1150 cm⁻¹.

| Functional Group | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) | Expected IR Absorption Band (cm⁻¹) |

| Terminal CH₃ (Hexadecyl) | ~ 0.88 (triplet) | ~ 14 | - |

| Methylene (CH₂) (Hexadecyl) | ~ 1.2-1.6 (multiplet) | ~ 22-32 | - |

| Methylene (CH₂) adjacent to ether | ~ 3.4-3.6 (multiplet) | ~ 70-72 | - |

| Glycerol Backbone (CH and CH₂) | ~ 3.4-4.0 (multiplet) | ~ 62-73 | - |

| Hydroxyl (OH) | Variable | - | 3200-3600 (broad) |

| C-H (Alkyl) | - | - | 2850-2960 |

| C-O (Ether) | - | - | 1050-1150 |

Chromatographic Techniques for Purity Assessment and Analytical Characterization

Chromatographic methods are essential for determining the purity of (S)-2,3-Bis(hexadecyloxy)propan-1-ol and for its analytical characterization. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed techniques for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile compounds like diether lipids. For purity assessment, a reversed-phase HPLC method would be suitable. In this setup, a nonpolar stationary phase is used with a more polar mobile phase. The high hydrophobicity of (S)-2,3-Bis(hexadecyloxy)propan-1-ol would lead to a strong retention on the column, allowing for its separation from more polar impurities. The use of a diode-array detector (DAD) can provide information about the UV-Vis absorption of the compound and any impurities. For compounds lacking a strong chromophore, a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) can be used. Chiral HPLC methods can also be developed to confirm the enantiomeric purity of the (S)-isomer. researchgate.netnih.govdigitellinc.com

Gas Chromatography (GC): GC is a powerful technique for the analysis of volatile compounds. Due to the high molecular weight and low volatility of (S)-2,3-Bis(hexadecyloxy)propan-1-ol, derivatization is often necessary to convert it into a more volatile compound. This is typically achieved by silylating the free hydroxyl group to form a trimethylsilyl (B98337) (TMS) ether. The resulting derivative can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. The retention time of the compound provides a measure of its identity and purity, while the mass spectrum gives detailed structural information. Studies have shown the successful use of 1,2-di-O-hexadecyl-rac-glycerol as a standard in GC-based methods for detecting archaeal diether lipids, demonstrating the applicability of this technique to similar molecules. researchgate.net

| Technique | Stationary Phase | Mobile Phase | Derivatization | Detector |

| HPLC (Reversed-Phase) | Nonpolar (e.g., C18) | Polar (e.g., Methanol/Water) | Typically not required | DAD, CAD, ELSD |

| HPLC (Chiral) | Chiral Stationary Phase | Varies | May be required | DAD, MS |

| GC | Various (e.g., polysiloxane) | Inert Gas (e.g., He, N₂) | Required (e.g., silylation) | FID, MS |

Future Perspectives and Emerging Research Directions

Novel Applications in Bionanotechnology and Materials Science

The robust chemical stability of the ether linkages in (S)-2,3-Bis(hexadecyloxy)propan-1-ol, compared to the more labile ester bonds found in many natural lipids, is a key feature driving its application in bionanotechnology. creative-biolabs.com This stability is characteristic of archaeal lipids, which are known for their resistance to harsh environmental conditions such as extreme pH, temperature, and oxidative stress. creative-biolabs.commdpi.comnih.gov

One of the most promising applications is in the formulation of highly stable liposomes, known as archaeosomes. nih.govijpsm.com Archaeosomes constructed from diether lipids like (S)-2,3-Bis(hexadecyloxy)propan-1-ol form bilayer structures that exhibit lower permeability and greater packing density compared to conventional ester-based liposomes. mdpi.comnih.gov These properties make them excellent carriers for the delivery of a wide range of therapeutic agents, including vaccines, antigens, proteins, peptides, and genes. creative-biolabs.comnih.govijpsm.com The inherent stability of the ether bonds protects the encapsulated cargo and the carrier itself from degradation, potentially leading to longer circulation times and more effective delivery. creative-biolabs.com

Furthermore, (S)-2,3-Bis(hexadecyloxy)propan-1-ol serves as a critical lipid anchor in the synthesis of neoglycolipids and other complex biomaterials. caymanchem.com Its hydrophobic diether backbone can be functionalized with various headgroups, such as sugars or polyethylene glycol (PEG) spacers, to create amphiphilic molecules with tailored properties for self-assembly and molecular recognition at interfaces. researchgate.net

Table 1: Applications in Bionanotechnology

| Application Area | Key Feature of (S)-2,3-Bis(hexadecyloxy)propan-1-ol | Potential Advantage |

|---|---|---|

| Archaeosome Drug Delivery | Ether linkage stability, forms stable bilayers | Enhanced carrier stability, protection of cargo, potential for controlled release creative-biolabs.comnih.govijpsm.com |

| Vaccine Adjuvants | Self-adjuvanting properties of archaeal lipids | Induction of strong cellular immune responses creative-biolabs.com |

| Lipid Anchors | Hydrophobic backbone for molecular tethering | Synthesis of targeted neoglycolipids and functionalized surfaces caymanchem.com |

| Biomaterials | Capacity for self-assembly into stable structures | Creation of novel materials with controlled properties |

Computational Modeling of Lipid-Membrane Interactions and Dynamics

While specific computational studies on (S)-2,3-Bis(hexadecyloxy)propan-1-ol are not extensively documented, molecular dynamics (MD) simulations of analogous diether and tetraether lipid membranes provide significant insights into their behavior. nih.govresearchgate.net These computational models are crucial for understanding the relationship between the unique molecular structure of ether lipids and the physical properties of the membranes they form. nih.gov

MD simulations of archaeal-like lipid membranes have been used to investigate fundamental properties such as membrane area, elasticity, lipid mobility, and the free energy barrier to water permeation. nih.gov Comparative studies between diether and tetraether lipids have shown that the lateral mobility of diether lipids is significantly higher than that of their membrane-spanning tetraether counterparts, with diffusion coefficients being an order-of-magnitude larger. nih.gov

Table 2: Key Parameters from Molecular Dynamics Simulations of Analogous Ether Lipids

| Property Investigated | Typical Findings for Diether Lipids | Relevance to (S)-2,3-Bis(hexadecyloxy)propan-1-ol |

|---|---|---|

| Lateral Diffusion | Higher mobility compared to tetraether lipids nih.gov | Predicts dynamic behavior within a membrane, influencing interaction rates. |

| Membrane Packing | Tighter packing than diester lipids mdpi.com | Suggests lower permeability and higher stability of bilayers. |

| Acyl Chain Order | Higher order parameters due to ether linkage | Indicates a more rigid and stable membrane structure. researchgate.net |

| Membrane Elasticity | Can be calculated to understand membrane flexibility nih.gov | Important for the design of vesicles that can withstand mechanical stress. |

Exploration of Unconventional Synthetic Routes for Advanced Derivatives

The synthesis of (S)-2,3-Bis(hexadecyloxy)propan-1-ol and its derivatives is an active area of research, with efforts focused on improving efficiency and creating novel structures with enhanced functionalities. nih.gov Traditional synthetic routes often involve multiple steps of protection, alkylation, and deprotection starting from chiral precursors like (S)-glycidol or solketal. researchgate.net

Emerging, unconventional synthetic strategies are being explored to overcome the limitations of classical methods. These include chemo-enzymatic approaches that leverage the high regioselectivity and stereoselectivity of enzymes, such as lipases, to perform specific transformations on the glycerol (B35011) backbone. nih.gov Enzymatic methods can offer milder reaction conditions and reduce the need for extensive protecting group chemistry, representing a "greener" synthetic alternative. nih.gov The biosynthesis of ether lipids in archaea, involving prenyltransferases to form the ether linkages, provides a blueprint for potential future biocatalytic routes. nih.govacs.org

Another novel approach is the use of mechanochemistry, or ball milling, which has been applied to the multistep synthesis of related diacylglycerol derivatives. d-nb.info This solvent-free or low-solvent technique can enhance reaction rates and, in some cases, provide different selectivity compared to solution-phase chemistry, opening a new avenue for the synthesis of ether lipids and their conjugates. d-nb.info

The development of these synthetic routes is critical for creating advanced derivatives of (S)-2,3-Bis(hexadecyloxy)propan-1-ol. Research has focused on attaching various functional moieties to the primary alcohol group, such as polyethylene glycol spacers to create "stealth" liposomes, or carbohydrate units to synthesize glycolipids for targeted cell interaction. researchgate.netacs.org These advanced derivatives hold significant potential for creating next-generation drug delivery systems and functional biomaterials.

Q & A

Q. What are the established synthetic routes for (S)-2,3-bis(hexadecyloxy)propan-1-ol, and how do reaction conditions influence yield?

The enantioselective synthesis typically involves hydroxyl protection, alkylation, and deprotection steps. For example, (±)-2,3-bis(hexadecyloxy)-1-propanol (racemic analog) is synthesized via sequential protection of the 3-hydroxyl group, alkylation at the 2-position with hexadecyl bromide, and final deprotection . To isolate the (S)-enantiomer, chiral resolution techniques like enzymatic kinetic resolution or chromatography with chiral stationary phases (e.g., cellulose-based columns) are required. Reaction temperature, solvent polarity, and catalyst choice (e.g., lipases for kinetic resolution) critically affect enantiomeric excess and yield.

Q. Which spectroscopic methods are most effective for characterizing (S)-2,3-bis(hexadecyloxy)propan-1-ol?

Nuclear Magnetic Resonance (NMR) is essential for structural confirmation. For instance, H NMR of analogous ether lipids shows distinct peaks for the glycerol backbone (δ 3.4–4.0 ppm) and hexadecyl chains (δ 1.2–1.6 ppm) . Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight, while polarimetry or chiral HPLC validates enantiomeric purity. Differential Scanning Calorimetry (DSC) can assess thermal stability and phase transitions, critical for lipid-based applications .

Q. How should researchers handle and store this compound to ensure stability?

The compound is hygroscopic and sensitive to oxidation. Store under inert gas (N/Ar) at 2–8°C in amber glass vials. Avoid prolonged exposure to light or moisture. For handling, use gloveboxes or Schlenk lines to prevent hydrolysis of the ether linkages .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in biological activity between enantiomers of 2,3-bis(hexadecyloxy)propan-1-ol?

Contradictions in bioactivity (e.g., membrane fusion efficiency) between (S)- and (R)-enantiomers may arise from stereospecific lipid packing. To address this:

- Use Langmuir-Blodgett troughs to compare monolayer compressibility and surface pressure-area isotherms.

- Perform molecular dynamics simulations to analyze enantiomer-specific interactions with phospholipid bilayers .

- Validate findings with in vitro assays (e.g., hemifusion kinetics in liposome models).

Q. How can researchers optimize enantioselective synthesis to achieve >95% enantiomeric excess (ee)?

Key methodologies include:

- Chiral catalysts : Employ Sharpless asymmetric epoxidation or Jacobsen hydrolytic kinetic resolution for precursor intermediates.

- Enzymatic resolution : Use lipases (e.g., Candida antarctica Lipase B) to selectively hydrolyze one enantiomer from a racemic mixture .

- Chromatography : Chiral HPLC with amylose or cyclodextrin columns achieves high ee but requires iterative method development (e.g., mobile phase: hexane/isopropanol gradients) .

Q. What role does (S)-2,3-bis(hexadecyloxy)propan-1-ol play in synthetic lung surfactant formulations?

This compound mimics natural surfactant protein-B (SP-B) by stabilizing phospholipid monolayers during respiration cycles. Methodological steps:

- Formulate lipid mixtures with dipalmitoylphosphatidylcholine (DPPC), palmitoyloleoylphosphatidylglycerol (POPG), and the synthetic lipid.

- Assess surface tension reduction using pulsating bubble surfactometry.

- Compare in vivo efficacy in preterm animal models (e.g., rabbits) for compliance and oxygenation improvement .

Q. How do researchers mitigate experimental errors in lipid bilayer studies involving this compound?

Common pitfalls include inhomogeneous mixing and oxidation. Mitigation strategies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。